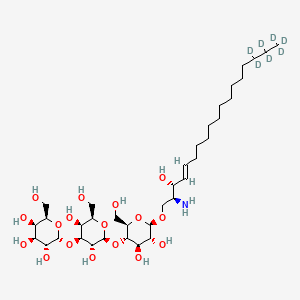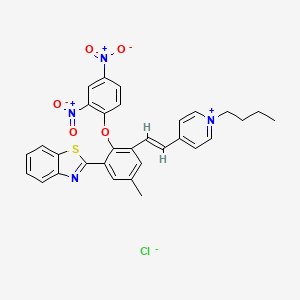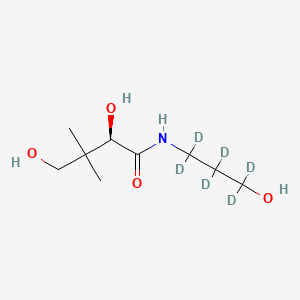
Dexpanthenol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexpanthenol-d6 is a deuterium-labeled derivative of dexpanthenol, an alcohol analogue of pantothenic acid (vitamin B5). This compound is used primarily in scientific research to trace and quantify the behavior of dexpanthenol in various biological and chemical processes. Dexpanthenol itself is known for its role in promoting cell proliferation, wound healing, and maintaining healthy skin and hair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexpanthenol-d6 involves the incorporation of deuterium atoms into the dexpanthenol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the reduction of deuterated pantothenic acid derivatives using deuterium gas or deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are used to monitor and quantify the deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
Dexpanthenol-d6 undergoes similar chemical reactions as dexpanthenol, including:
Oxidation: Conversion to pantothenic acid.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or deuterium gas are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include deuterated derivatives of pantothenic acid and other related compounds. These products are used in further research and applications .
Aplicaciones Científicas De Investigación
Dexpanthenol-d6 is widely used in scientific research due to its ability to trace and quantify the behavior of dexpanthenol in various systems. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in cell culture studies to investigate cell proliferation and differentiation.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dexpanthenol.
Industry: Applied in the development and testing of cosmetic and pharmaceutical products.
Mecanismo De Acción
Dexpanthenol-d6 exerts its effects through its conversion to pantothenic acid, which is an essential component of coenzyme A. Coenzyme A plays a crucial role in various enzymatic reactions involved in the metabolism of carbohydrates, fats, and proteins. This conversion enhances cell proliferation, wound healing, and maintenance of healthy skin and hair .
Comparación Con Compuestos Similares
Similar Compounds
Dexpanthenol: The non-deuterated form of dexpanthenol-d6, widely used in cosmetics and pharmaceuticals.
Pantothenic Acid: The parent compound of dexpanthenol, essential for the synthesis of coenzyme A.
Levopanthenol: The levorotatory form of panthenol, less commonly used but still biologically active.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of dexpanthenol is crucial .
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
(2R)-N-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i3D2,4D2,5D2 |
Clave InChI |
SNPLKNRPJHDVJA-AHHNFQPFSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O)C([2H])([2H])O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


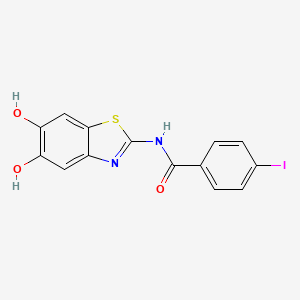


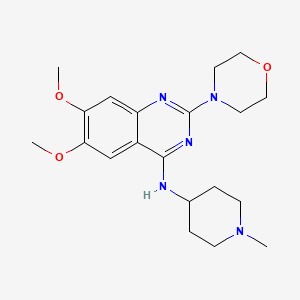
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)
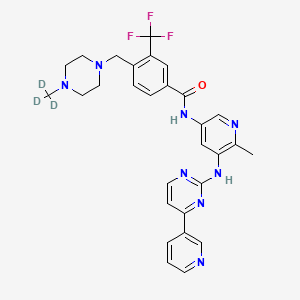
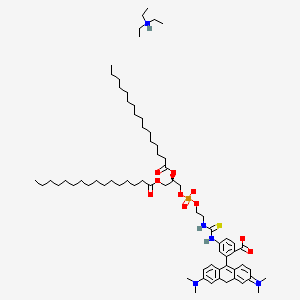


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)


